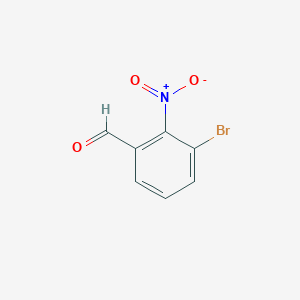

3-Bromo-2-nitrobenzaldehyde

描述

Contextual Significance in Organic Synthesis and Pharmaceutical Chemistry

The primary significance of 3-Bromo-2-nitrobenzaldehyde lies in its role as a precursor for the synthesis of heterocyclic compounds, many of which are scaffolds for biologically active molecules. google.comfrontiersin.org The presence of the nitro and aldehyde groups allows for a range of chemical manipulations, including reduction, condensation, and cyclization reactions.

In organic synthesis , it is a key starting material for constructing complex molecular architectures. The aldehyde functionality readily participates in reactions to form carbon-carbon and carbon-nitrogen bonds, while the nitro group can be reduced to an amine, opening up further synthetic possibilities. frontiersin.orgnih.gov This dual reactivity makes it a valuable tool for synthetic chemists.

In pharmaceutical chemistry , this compound is recognized as an important intermediate in the development of drugs targeting cardiovascular diseases and cancer. google.com It is particularly instrumental in the synthesis of quinazolines and quinazolinones, classes of compounds known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. frontiersin.orgnih.gov The bromo substituent also provides a handle for further functionalization, allowing for the fine-tuning of the biological activity of the resulting molecules. arabjchem.org

Historical Perspective of Research Endeavors on the Chemical Compound

Historically, the synthesis of this compound has been approached through various methods. One of the earlier methods involved the oxidation of 3-bromo-2-nitrotoluene (B1267226). google.com However, this approach often suffered from low yields and difficulties in controlling the oxidation to the aldehyde stage, with the use of expensive oxidants like sodium periodate (B1199274) yielding only around 35%. google.com

Current Research Frontiers and Emerging Applications of the Chemical Compound

Current research continues to explore the synthetic utility of this compound, with a focus on developing novel and efficient methodologies for the synthesis of medicinally relevant compounds.

A major area of focus remains the synthesis of quinazolines and quinazolinones . Modern synthetic strategies often employ metal-catalyzed reactions, such as those using palladium or copper catalysts, to construct these heterocyclic systems from precursors derived from this compound. frontiersin.orgchim.itresearchgate.net These methods offer advantages such as milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed reductive N-hetero-cyclization of 2-nitrobenzaldehydes with formamide (B127407) has been a notable approach. frontiersin.orgresearchgate.net

Recent studies have also demonstrated the use of this compound in the synthesis of other heterocyclic systems. For example, it has been used as a starting material in the synthesis of disulfide derivatives with potential antibacterial activity. tandfonline.com In one study, it was reacted with 2-(2-(2-aminophenyl) disulfanyl) benzeneamine to create a novel disulfide compound. tandfonline.com

Furthermore, the compound is finding applications in the synthesis of complex natural product analogues and other bioactive molecules. For example, derivatives of 2-nitrobenzaldehyde (B1664092) are used in the synthesis of indole (B1671886) derivatives through multi-step sequences involving Henry reactions and reductive annulations. rsc.org

Examples of Compounds Synthesized from 2-Nitrobenzaldehyde Derivatives rsc.org

| Starting Material | Product |

| 3-methoxy-2-nitrobenzaldehyde | 2-methyl-7-methoxyindole |

| 3,4-dimethoxy-2-nitrobenzaldehyde | 6,7-dimethoxy-2-methyl-1H-indole |

| 2-methoxy-3-nitroisonicotinaldehyde | 7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine |

Future Directions in the Study of this compound

The future of research on this compound is likely to expand into several exciting areas. The continued importance of quinazoline-based scaffolds in drug discovery will undoubtedly drive further innovation in the use of this key intermediate. frontiersin.orgnih.gov

One promising future direction is the development of more sustainable and efficient catalytic systems for transformations involving this compound. This includes the exploration of photoredox catalysis, a rapidly growing field that utilizes visible light to drive chemical reactions under mild conditions. wiserpub.com While not yet widely reported for this specific compound, the general applicability of photoredox catalysis to nitroarenes suggests potential for future development.

Another area of potential growth is in materials science . The incorporation of functionalized aromatic compounds into polymers can impart specific properties such as thermal stability and altered electronic characteristics. While still an emerging area for this particular molecule, the reactivity of this compound makes it a candidate for inclusion in novel polymeric materials. researchgate.net

Finally, computational studies are expected to play an increasingly important role in guiding the design of new derivatives of this compound with enhanced biological activity. researchgate.net Molecular docking and other computational techniques can help to predict the binding of these molecules to biological targets, thereby accelerating the drug discovery process. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQBQQNIUAQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610816 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882772-99-8 | |

| Record name | 3-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Development for 3 Bromo 2 Nitrobenzaldehyde

Established Synthetic Routes to the Chemical Compound

The synthesis of 3-bromo-2-nitrobenzaldehyde, a significant intermediate in the pharmaceutical industry, particularly for cardiovascular and anticancer drugs, has been approached through various established routes. google.com These methods primarily involve multi-step syntheses from commercially available precursors, oxidative approaches, and hydroformylation pathways.

Multi-step Synthesis from Precursors (e.g., 1,3-dibromo-2-nitrobenzene (B169743), 3-bromo-2-nitrotoluene)

A prevalent and well-documented method for synthesizing this compound begins with 1,3-dibromo-2-nitrobenzene . google.com This multi-step process is noted for its high yields and relatively mild reaction conditions. The synthesis proceeds through a series of key transformations:

Substitution: 1,3-dibromo-2-nitrobenzene reacts with dimethyl malonate in the presence of a base like sodium carbonate or potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). This step yields 2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester. google.com

Hydrolysis and Decarboxylation: The resulting malonate ester is then subjected to hydrolysis using a hydrochloric acid solution, followed by decarboxylation to produce 2-(3-bromo-2-nitrophenyl)acetic acid. google.com

Oxidation: The acetic acid derivative is oxidized to 3-bromo-2-nitrobenzoic acid. google.com

Reduction: The benzoic acid derivative is subsequently reduced to 3-bromo-2-nitrobenzyl alcohol using a reducing agent like borane (B79455) tetrahydrofuran (B95107). google.com

Final Oxidation: The final step involves the oxidation of 3-bromo-2-nitrobenzyl alcohol to the target compound, this compound, using an oxidizing agent such as manganese dioxide. google.com

This route offers high reproducibility and yields that can exceed 90% in the initial steps, making it a viable option for larger-scale synthesis.

Another established precursor is 3-bromo-2-nitrotoluene (B1267226) . The primary method of converting this starting material to this compound is through oxidation. google.com However, this approach can be challenging. For instance, the use of sodium periodate (B1199274) as the oxidizing agent is costly, and controlling the oxidation to stop at the aldehyde stage is difficult, often resulting in low yields of around 35% and complicating the separation process. google.com

Table 1: Multi-step Synthesis of this compound from 1,3-dibromo-2-nitrobenzene

| Step | Reactants | Reagents/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-dibromo-2-nitrobenzene, Dimethyl malonate | Sodium carbonate, N,N-dimethylformamide | 2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester | 96.5-98.3 google.com |

| 2 | 2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester | Hydrochloric acid, Tetrahydrofuran/Acetone (B3395972) | 2-(3-bromo-2-nitrophenyl)acetic acid | 93.1-94.3 google.com |

| 3 | 2-(3-bromo-2-nitrophenyl)acetic acid | Sodium hydroxide (B78521), Potassium permanganate (B83412), Water | 3-bromo-2-nitrobenzoic acid | 81.0-86.3 google.com |

| 4 | 3-bromo-2-nitrobenzoic acid | Borane tetrahydrofuran, Tetrahydrofuran | 3-bromo-2-nitrobenzyl alcohol | 84.3 google.com |

| 5 | 3-bromo-2-nitrobenzyl alcohol | Manganese dioxide, 1,2-dichloroethane (B1671644) | This compound | 64.1 google.com |

Oxidative Approaches to this compound

Oxidative methods are central to the synthesis of this compound, particularly in the final step of converting an alcohol or a methyl group to an aldehyde. As mentioned, the direct oxidation of 3-bromo-2-nitrotoluene presents challenges in selectivity and yield. google.com

A more controlled and widely used oxidative approach is the oxidation of 3-bromo-2-nitrobenzyl alcohol. google.com Reagents such as manganese dioxide (MnO₂) are effective for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or 1,2-dichloroethane under reflux conditions. google.com While this method is generally reliable, the use of stoichiometric amounts of heavy metal oxidants can be a drawback from an environmental and cost perspective.

Another oxidative strategy involves the use of potassium permanganate in the conversion of 2-(3-bromo-2-nitrophenyl)acetic acid to 3-bromo-2-nitrobenzoic acid, which is a key intermediate in the multi-step synthesis from 1,3-dibromo-2-nitrobenzene. google.combiosynth.com This oxidation is typically performed in an aqueous solution of sodium hydroxide. google.com

Hydroformylation Pathways for the Chemical Compound

Hydroformylation, a process that introduces a formyl group (CHO) and a hydrogen atom across a double bond, represents a potential pathway for the synthesis of this compound. While direct hydroformylation of a bromo-nitro-substituted styrene (B11656) precursor is not extensively detailed in the provided context, the principles of hydroformylation are relevant to synthetic chemistry. rsc.org Tandem catalytic reactions like hydroaminomethylation, which involves hydroformylation followed by condensation and hydrogenation, highlight the utility of this type of transformation in creating complex molecules in a one-pot reaction. rsc.org

In the context of this compound synthesis, a patent describes a five-step reaction sequence from 1,3-dibromo-2-nitrobenzene that includes substitution, decarboxylation, oxidation, reduction, and a final step referred to as "hydroformylation" to yield the target aldehyde. google.com However, the description of this final step in the patent abstract appears to be a misnomer, as it details the oxidation of 3-bromo-2-nitrobenzyl alcohol to the aldehyde, not a classical hydroformylation reaction. google.com True hydroformylation would involve a different precursor and catalytic system, likely based on transition metals like rhodium or cobalt. rsc.orgnih.gov

Key Intermediates in the Synthesis of this compound

The primary intermediates in this pathway are:

2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester: Formed in the initial substitution reaction with high yield. google.com

2-(3-bromo-2-nitrophenyl)acetic acid: Obtained after the hydrolysis and decarboxylation of the malonate ester. This intermediate is stable and can be efficiently isolated. google.com

3-bromo-2-nitrobenzoic acid: The product of the oxidation of the acetic acid derivative. google.combiosynth.com

3-bromo-2-nitrobenzyl alcohol: Formed by the reduction of the benzoic acid, this is the immediate precursor to the final product. google.com

The stability and high yield of formation of these intermediates, particularly 2-(3-bromo-2-nitrophenyl)acetic acid, contribute to the robustness of this synthetic route.

Advanced Synthetic Approaches and Process Optimization for the Chemical Compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient chemical processes. This has led to the exploration of advanced synthetic approaches and process optimization for the production of this compound, with a particular focus on the principles of green chemistry.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. univpancasila.ac.id For the synthesis of this compound, applying these principles can lead to more environmentally friendly and economically viable production methods.

One area of focus is the replacement of hazardous reagents and solvents. For instance, the traditional oxidation of 3-bromo-2-nitrotoluene often employs expensive and hazardous oxidants. google.com A greener alternative for the synthesis of this compound is described using potassium permanganate, which is considered a less hazardous chemical than some other oxidizing agents. biosynth.com

Furthermore, the development of catalytic methods is a cornerstone of green chemistry. chem-soc.si While not yet fully realized for the direct synthesis of this compound, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled offers significant advantages. nih.govresearchgate.net For example, in the synthesis of related nitrobenzaldehydes, recyclable acidic heterogeneous catalysts have been successfully used for acetalization and hydrolysis steps. researchgate.net

The optimization of reaction conditions to reduce energy consumption and waste generation is another key aspect of green chemistry. This can involve using solvent-free reaction conditions or switching to more environmentally benign solvents like water or ethanol. nih.govsemanticscholar.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also improve efficiency and reduce waste. chem-soc.si

While specific green chemistry applications for the synthesis of this compound are still emerging, the broader trends in chemical synthesis point towards the increasing adoption of these principles to create safer, more sustainable, and cost-effective manufacturing processes. univpancasila.ac.idscholaris.ca

Catalytic Methodologies for Enhanced Synthesis

The synthesis of nitrobenzaldehydes, including this compound, can be enhanced through various catalytic approaches designed to improve reaction rates and selectivity. While direct catalytic methods for the one-step synthesis of this compound are not extensively documented, principles from related transformations, particularly the oxidation of nitrotoluene derivatives, are highly relevant.

Phase Transfer Catalysis (PTC) stands out as a powerful and environmentally friendly method for facilitating reactions between reagents in immiscible phases, a common scenario in the oxidation of organic substrates. researchgate.netias.ac.in This methodology utilizes phase-transfer agents, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycols (PEG), to shuttle reactive anions from an aqueous or solid phase into an organic phase where the reaction occurs. researchgate.netmagtech.com.cnresearchgate.net For instance, the oxidation of p-nitrotoluene to p-nitrobenzoic acid has been successfully demonstrated using potassium permanganate (KMnO4) in the presence of PEG-600 as a phase transfer catalyst, significantly improving the reaction yield. magtech.com.cn This principle is applicable to the synthesis of this compound, which involves the oxidation of an intermediate alcohol.

In a documented multi-step synthesis of this compound, the final step involves the oxidation of 3-bromo-2-nitrobenzyl alcohol. google.com This critical transformation is accomplished using manganese dioxide (MnO₂), a mild and selective oxidizing agent that is particularly effective for converting allylic and benzylic alcohols to their corresponding aldehydes without significant over-oxidation to the carboxylic acid. google.com While MnO₂ acts as a stoichiometric reagent in this specific protocol, the principles of selective oxidation are central to the catalytic field. Other catalytic systems, such as those using air or oxygen with a cobalt catalyst (e.g., cobalt phthalocyanine), have been studied for the liquid-phase oxidation of nitrotoluenes, indicating that catalytic air oxidation could be a viable, cost-effective, and safer alternative for large-scale production. acs.orgresearchgate.net

Reaction Condition Optimization for Yield and Efficiency of the Chemical Compound

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of any chemical synthesis. For the multi-step synthesis of this compound starting from 1,3-dibromo-2-nitrobenzene, each step's conditions have been refined to achieve high product yields. google.com

Key parameters that are typically optimized include the choice of solvent, reaction temperature, concentration of reagents, and the type of catalyst or base used. magtech.com.cnacs.org In the synthesis of this compound, the final oxidation step of 3-bromo-2-nitrobenzyl alcohol demonstrates the impact of solvent choice on yield. google.com

| Solvent | Starting Material | Oxidizing Agent | Reaction Condition | Yield of this compound (%) | Source |

|---|---|---|---|---|---|

| Dichloromethane | 3-bromo-2-nitrobenzyl alcohol | Manganese Dioxide | Heated to reflux | 64.8% | google.com |

| 1,2-dichloroethane | 3-bromo-2-nitrobenzyl alcohol | Manganese Dioxide | Heated to reflux | 67.7% | google.com |

This data illustrates that a subtle change in the solvent from dichloromethane to 1,2-dichloroethane can lead to a tangible increase in the isolated yield of the final product. google.com Similarly, in the initial substitution reaction, the choice of base is critical. The use of sodium carbonate in dimethyl sulfoxide (B87167) (DMSO) resulted in a 98.3% yield of the dimethyl 2-(3-bromo-2-nitrophenyl)malonate intermediate, highlighting the efficiency of this specific reagent combination. google.com Studies on related oxidations using phase transfer catalysis show that factors like catalyst concentration, temperature, and the molar ratio of the oxidant to the substrate are pivotal in maximizing yield. For example, in the PTC-mediated synthesis of p-nitrobenzoic acid, a reaction temperature of 95°C and a specific molar ratio of KMnO₄ to the starting material were found to be optimal. magtech.com.cn

Scalable Synthetic Protocols for this compound

A scalable synthetic protocol for this compound has been developed, which proceeds through a five-step reaction sequence starting from 1,3-dibromo-2-nitrobenzene. google.com This route is advantageous due to its use of readily available starting materials and high yields in several steps, making it suitable for larger-scale production. google.com

The five-step synthetic pathway is as follows:

Substitution: 1,3-dibromo-2-nitrobenzene is reacted with dimethyl malonate in the presence of a base (e.g., sodium carbonate) and an organic solvent (e.g., dimethyl sulfoxide) to form dimethyl 2-(3-bromo-2-nitrophenyl)malonate. This nucleophilic aromatic substitution proceeds with a high yield of 98.3%. google.com

Hydrolysis and Decarboxylation: The resulting malonate derivative is hydrolyzed and decarboxylated using a hydrochloric acid solution in a solvent like tetrahydrofuran or acetone to produce 2-(3-bromo-2-nitrophenyl)acetic acid. google.com

Oxidation to Carboxylic Acid: The acetic acid derivative is then oxidized to 3-bromo-2-nitrobenzoic acid. This step is accomplished using a strong oxidizing agent like potassium permanganate in an aqueous sodium hydroxide solution. google.com

Reduction to Alcohol: The carboxylic acid group of 3-bromo-2-nitrobenzoic acid is selectively reduced to a primary alcohol using a reducing agent such as borane tetrahydrofuran complex in a tetrahydrofuran solvent, yielding 3-bromo-2-nitrobenzyl alcohol. google.com

Oxidation to Aldehyde: In the final step, the 3-bromo-2-nitrobenzyl alcohol is carefully oxidized to the target compound, this compound, using manganese dioxide in a chlorinated solvent like dichloromethane or 1,2-dichloroethane. google.com

This protocol's design, with its high-yielding initial steps and use of standard organic transformations, provides a robust framework for scalable synthesis.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and minimizing unwanted byproducts. The synthesis of this compound involves a series of well-established organic transformations.

Analysis of Main Reaction Pathways in this compound Synthesis

The primary documented pathway for synthesizing this compound is a linear five-step sequence. google.com

Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the reaction of 1,3-dibromo-2-nitrobenzene with the carbanion of dimethyl malonate. The strong electron-withdrawing effect of the nitro group at the ortho position activates the bromine atom at the C-3 position for nucleophilic attack. The nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the bromide ion.

Step 2: Saponification and Decarboxylation: The dimethyl ester intermediate is first hydrolyzed to a dicarboxylic acid under acidic conditions. This is followed by thermal decarboxylation, where the resulting malonic acid derivative loses a molecule of CO₂, a process driven by the formation of a stable enol intermediate, to yield 2-(3-bromo-2-nitrophenyl)acetic acid. google.com

Step 3: Oxidation of the Benzylic Carbon: The benzylic carbon of the acetic acid derivative is oxidized to a carboxylic acid using potassium permanganate. google.com This powerful oxidizing agent cleaves the C-C bond adjacent to the aromatic ring.

Step 4: Reduction of Carboxylic Acid: The resulting 3-bromo-2-nitrobenzoic acid is reduced to 3-bromo-2-nitrobenzyl alcohol. Borane (BH₃) is an effective reagent for this transformation, as it selectively reduces carboxylic acids to alcohols in the presence of other reducible functional groups like the nitro group. google.com

Step 5: Oxidation of Benzyl Alcohol: The final step is the selective oxidation of the primary alcohol to an aldehyde. google.com The mechanism of oxidation by manganese dioxide (MnO₂) involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a concerted or stepwise process to remove two hydrogen atoms, forming the aldehyde and reduced manganese species. This reagent is known for its selectivity for benzylic alcohols, which prevents over-oxidation. google.com

Identification and Mitigation of Side Reactions in the Chemical Compound's Formation

Initial Substitution Step: In the first step, incomplete reaction is a possibility, leaving unreacted 1,3-dibromo-2-nitrobenzene. Another potential side reaction is the reaction at the other bromine-substituted carbon, although this is sterically and electronically less favored. Mitigation involves using a slight excess of the nucleophile and optimizing reaction time and temperature to drive the reaction to completion. google.com

Oxidation to Carboxylic Acid: During the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid, incomplete oxidation could leave starting material in the product mixture. Careful control of the amount of oxidizing agent (KMnO₄) and reaction time is necessary.

Reduction of the Carboxylic Acid: A significant potential side reaction during the reduction of 3-bromo-2-nitrobenzoic acid is the reduction of the nitro group. While borane is generally chemoselective for carboxylic acids over nitro groups, harsh conditions (e.g., high temperatures or prolonged reaction times) could lead to the formation of amino or other partially reduced nitrogen species. Using controlled temperatures and stoichiometric amounts of borane mitigates this risk. google.com

Final Oxidation to Aldehyde: The most common side reaction in the final step is the over-oxidation of the desired this compound to the corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid. The choice of manganese dioxide as the oxidizing agent is a key strategy to mitigate this, as it is a mild reagent that is generally poor at oxidizing aldehydes further under neutral conditions. google.com Running the reaction at a controlled temperature and monitoring its progress by techniques like thin-layer chromatography (TLC) to stop it upon consumption of the starting alcohol are crucial for preventing this side reaction and maximizing the yield of the aldehyde. google.com

Derivatization and Functionalization of 3 Bromo 2 Nitrobenzaldehyde

Synthesis of Schiff Bases and Imines Derived from the Chemical Compound

The aldehyde functional group in 3-bromo-2-nitrobenzaldehyde is readily susceptible to condensation reactions with primary amines, leading to the formation of Schiff bases and imines. These compounds are valuable intermediates in the synthesis of more complex molecules and have been studied for their coordination chemistry.

Condensation Reactions of this compound with Primary Amines

The synthesis of Schiff bases from this compound typically involves the direct condensation with a primary amine in a suitable solvent, often with acid or base catalysis. ajol.infonih.gov The reaction proceeds through the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond. ajol.info

A general reaction scheme for the synthesis of Schiff bases from this compound is as follows:

Reaction of this compound with a primary amine (R-NH₂)

The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields of the desired Schiff base. Common solvents include ethanol, methanol, and toluene. ignited.inajol.info While many Schiff base syntheses can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction. nih.gov

A variety of primary amines, including aliphatic and aromatic amines, can be used in this condensation reaction, leading to a diverse library of Schiff base derivatives. The electronic and steric properties of the substituent (R) on the primary amine can influence the reactivity and the properties of the resulting Schiff base. For instance, electron-donating groups on an aniline (B41778) derivative may increase the nucleophilicity of the amine, facilitating the reaction. rsc.org

Table 1: Examples of Primary Amines for Schiff Base Synthesis

| Primary Amine | Resulting Schiff Base General Structure |

|---|---|

| Aniline | N-(3-bromo-2-nitrobenzylidene)aniline |

| p-Toluidine | N-(3-bromo-2-nitrobenzylidene)-4-methylaniline |

| p-Anisidine | N-(3-bromo-2-nitrobenzylidene)-4-methoxyaniline |

Metal Complexation Studies with Schiff Base Derivatives of the Chemical Compound

Schiff bases derived from this compound are effective ligands for the coordination of transition metal ions. The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a stable coordination complex. nanobioletters.com The presence of the nitro and bromo substituents on the aromatic ring can influence the electronic properties of the ligand and, consequently, the stability and geometry of the resulting metal complex.

The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, or zinc) in a suitable solvent. sciencepublishinggroup.comfudutsinma.edu.ng The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries, such as tetrahedral, square planar, or octahedral. fudutsinma.edu.ng

Characterization of these metal complexes often involves spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements to determine the structure and bonding within the complex. nanobioletters.comfudutsinma.edu.ng For example, a shift in the C=N stretching frequency in the FT-IR spectrum upon complexation provides evidence of the coordination of the imine nitrogen to the metal ion. fudutsinma.edu.ng

Table 2: Potential Metal Complexes of Schiff Bases Derived from this compound

| Metal Ion | Schiff Base Ligand | Potential Complex |

|---|---|---|

| Copper(II) | N-(3-bromo-2-nitrobenzylidene)aniline | [Cu(N-(3-bromo-2-nitrobenzylidene)aniline)₂]Cl₂ |

| Nickel(II) | N-(3-bromo-2-nitrobenzylidene)-4-methylaniline | [Ni(N-(3-bromo-2-nitrobenzylidene)-4-methylaniline)₂]Cl₂ |

Construction of Heterocyclic Systems Utilizing this compound

The reactive nature of the aldehyde and the ortho-nitro group, along with the bromine substituent, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve intramolecular cyclization steps, leading to the formation of stable ring systems.

Synthesis of Quinoline (B57606) Derivatives

Quinoline and its derivatives can be synthesized from 2-aminobenzaldehydes through the Friedländer annulation, which involves the condensation with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). iipseries.orgresearchgate.nettubitak.gov.tr While this compound is not a direct precursor for the classical Friedländer synthesis, it can be readily converted to the corresponding 2-aminobenzaldehyde (B1207257) derivative by the reduction of the nitro group.

The reduction of the nitro group in this compound to an amino group can be achieved using various reducing agents, such as iron in acetic acid or sodium dithionite. researchgate.net The resulting 2-amino-3-bromobenzaldehyde (B168341) can then undergo a Friedländer condensation with a suitable ketone to yield a substituted quinoline.

For example, the reaction of 2-amino-3-bromobenzaldehyde with acetone (B3395972) in the presence of a base catalyst would be expected to produce 8-bromoquinoline.

General scheme for the synthesis of a quinoline derivative from this compound.

The specific substituents on the resulting quinoline ring can be controlled by the choice of the active methylene compound used in the condensation step.

Formation of Benzisoselenole and Related Selenium-Containing Heterocycles

Research has demonstrated the utility of this compound in the synthesis of selenium-containing heterocycles, specifically benzisoselenole derivatives. In one study, the reaction of this compound with in situ generated n-butylselenide (nBuSeNa) resulted in the formation of 2-(butylselanyl)-3-nitrobenzaldehyde. This intermediate, upon treatment with bromine, did not yield the expected selenenyl bromide but instead underwent an unexpected cyclization to form 7-nitro-1,2-benzisoselenol(3H)-3-ol and its corresponding ether. The formation of these heterocyclic systems is attributed to the intramolecular interaction between the selenium atom and the oxygen of the nitro group, which facilitates the cyclization process.

Development of Thiazolidine (B150603) Derivatives

Thiazolidine derivatives, specifically thiazolidin-4-ones, can be synthesized through a one-pot, three-component reaction involving an aldehyde, a primary amine, and thioglycolic acid. researchgate.netrsc.orgnih.gov This reaction typically proceeds through the initial formation of a Schiff base from the aldehyde and amine, which then undergoes a cyclocondensation reaction with thioglycolic acid. uodiyala.edu.iq

To synthesize thiazolidine derivatives from this compound, it would first be reacted with a primary amine to form the corresponding Schiff base, as described in section 3.1.1. This in-situ generated or isolated Schiff base is then treated with thioglycolic acid to yield the desired 2-(3-bromo-2-nitrophenyl)-3-substituted-thiazolidin-4-one.

Table 3: Proposed Synthesis of Thiazolidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| This compound | Aniline | Thioglycolic Acid | 2-(3-Bromo-2-nitrophenyl)-3-phenylthiazolidin-4-one |

The reaction is often carried out in a solvent such as benzene (B151609) or toluene, with azeotropic removal of water to drive the reaction to completion. researchgate.net The nature of the substituent on the amine component will determine the substituent at the N-3 position of the thiazolidinone ring.

Generation of Acridones and Other Polycyclic Compounds

This compound is a precursor for the synthesis of acridones and other polycyclic systems, which are of significant interest due to their presence in natural products and their potential biological activities. rsc.orgresearchgate.netmostwiedzy.pl The construction of the acridone (B373769) scaffold often involves a reductive cyclization strategy.

One common approach involves the reaction of a 2-nitrobenzaldehyde (B1664092) derivative with a suitable cyclic diketone. For instance, the reaction of 2-nitrobenzaldehyde derivatives with 1,3-cyclohexanedione (B196179) derivatives can yield 3,4-dihydro-1(2H)-acridone derivatives. researchgate.net This transformation can be facilitated by catalysts such as montmorillonite (B579905) K10 and reducing agents like iron in the presence of citric acid in water, representing a green chemistry approach. researchgate.net Another efficient method utilizes an iron/acetic acid-mediated one-pot reductive cyclization to produce acridinone (B8587238) derivatives in good to excellent yields. researchgate.net

The synthesis of acridones can also be achieved through a multi-step process starting from the corresponding 2-bromobenzoic acid. rsc.org The Ullmann condensation of 2-bromobenzoic acid with various anilines yields 2-arylamino benzoic acids, which can then be cyclized using polyphosphoric acid (PPA) to form the acridone core. rsc.org

Furthermore, the reaction of hydrazones derived from benzaldehydes with arynes can lead to the formation of acridones. For example, the reaction of an o-fluorobenzaldehyde dimethylhydrazone with an unsymmetrical 3,5-dimethoxy-2-(trimethylsilyl)phenyl triflate resulted in a naturally occurring acridone. nih.gov This methodology has been utilized to synthesize various naturally occurring acridones and their derivatives. nih.gov

The following table summarizes different methods for the synthesis of acridone derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Nitrobenzaldehyde derivatives, 1,3-Cyclohexanedione derivatives | Montmorillonite K10, Iron/Citric acid, Water | 3,4-Dihydro-1(2H)-acridone derivatives | researchgate.net |

| 2-Nitrobenzaldehyde derivatives | Iron/Acetic acid | Acridinone derivatives | researchgate.net |

| 2-Bromobenzoic acid, Anilines | 1. K₂CO₃, Copper, EtOH (Ullmann condensation) 2. PPA (Cyclization) | Acridone derivatives | rsc.org |

| o-Fluorobenzaldehyde dimethylhydrazone, 3,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | CsF, MeCN, heat; then HCl, heat; then NaOMe, heat | Acridone | nih.gov |

| 1-Bromo-2-naphthaldehyde-derived hydrazone, Benzyne precursor | CsF, MeCN, heat; then HCl, heat; then NaOMe, heat | Polycyclic acridone | nih.gov |

Modifications via Electrophilic/Nucleophilic Substitution and Addition Reactions of this compound

The electrophilic and nucleophilic character of the different positions on the this compound molecule allows for a variety of substitution and addition reactions, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions Involving the Chemical Compound

The bromine atom attached to the aromatic ring of this compound can be displaced by various nucleophiles. The electron-withdrawing nature of the adjacent nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, the bromine atom can be substituted by amines or thiols under appropriate conditions.

A specific example involves the reaction of 2-bromo-3-nitrobenzaldehyde (B1282389) with in situ generated n-butylselenylsodium (nBuSeNa) to synthesize 2-(butylselanyl)-3-nitrobenzaldehyde. researchgate.net This demonstrates the susceptibility of the bromine atom to be replaced by a selenium-containing nucleophile.

Michael Addition Reactions with this compound

While direct Michael addition reactions involving this compound as the acceptor are not extensively documented in the provided search results, the broader class of 2-nitrobenzaldehydes can participate in such reactions. The electron-withdrawing nitro group activates the molecule for nucleophilic attack. Generally, Michael addition involves the conjugate addition of a nucleophile (Michael donor) to an activated α,β-unsaturated compound (Michael acceptor). researchgate.netlibretexts.org 2-Nitrobenzaldehyde itself can undergo Michael addition reactions with various nucleophiles, such as active methylene compounds. researchgate.net

Reduction Reactions of the Aldehyde Moiety to Alcohols and Amines

The aldehyde group of this compound can be selectively reduced to a primary alcohol. A patent describes the reduction of 3-bromo-2-nitrobenzoic acid to 3-bromo-2-nitrobenzyl alcohol using borane (B79455) tetrahydrofuran (B95107). google.com Subsequently, the alcohol can be oxidized back to the aldehyde. While this describes the reverse of the desired reduction, it highlights the interconversion between the aldehyde and alcohol functional groups.

A more general method for the reduction of aldehydes to alcohols involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inoxinst.com For example, 3-nitrobenzaldehyde (B41214) can be reduced to 3-nitrobenzyl alcohol using sodium borohydride, with the nitro group remaining intact. oxinst.com

Further reduction can lead to the formation of amines. The reduction of an imine, formed from the reaction of an aldehyde with a primary amine, can yield a secondary amine. For instance, an imine can be reduced with sodium borohydride (NaBH₄) to the corresponding amine. nih.gov

The following table summarizes reduction reactions of the aldehyde moiety:

| Starting Material | Reagent(s) | Product | Reference |

| 3-Nitrobenzaldehyde | Sodium borohydride (NaBH₄) | 3-Nitrobenzyl alcohol | oxinst.com |

| Imine (from aldehyde) | Sodium borohydride (NaBH₄) | Amine | nih.gov |

Oxidation Reactions of the Aldehyde Moiety to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid. A chemical synthesis method has been reported where 2-(this compound)-acetic acid is reacted with a sodium hydroxide (B78521) water solution and potassium permanganate (B83412) to yield 3-bromo-2-nitrobenzoic acid. google.com

Generally, aldehydes are readily oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate (KMnO₄), nitric acid (HNO₃), or potassium dichromate (K₂Cr₂O₇). ncert.nic.in Even milder oxidizing agents like Tollens' reagent can effect this transformation. ncert.nic.in

The following table outlines an oxidation reaction of a derivative of this compound:

| Starting Material | Reagent(s) | Product | Reference |

| 2-(this compound)-acetic acid | Sodium hydroxide, Potassium permanganate | 3-Bromo-2-nitrobenzoic acid | google.com |

Structural Elucidation and Advanced Characterization Techniques for 3 Bromo 2 Nitrobenzaldehyde and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-Bromo-2-nitrobenzaldehyde. Each method provides unique insights into the electronic and vibrational states of the molecule, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In the ¹H NMR spectrum of a bromo-nitrobenzaldehyde isomer like 3-bromo-5-nitrobenzaldehyde (B1283693), the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. acs.orgamazonaws.com The aromatic protons will exhibit complex splitting patterns in the range of δ 8.0-9.0 ppm, with their specific chemical shifts and coupling constants being highly dependent on the relative positions of the bromo, nitro, and aldehyde groups. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, around 187-188 ppm for an isomer like 3-bromo-5-nitrobenzaldehyde. amazonaws.com The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbons directly attached to the electron-withdrawing nitro group and the bromine atom showing distinct chemical shifts. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Data for Isomers of Bromo-nitrobenzaldehyde

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Bromo-5-nitrobenzaldehyde | DMSO | 10.02 (s, 1H, CHO), 8.95 (dd, 1H, Ar), 8.46 (dd, 1H, Ar), 8.23 (dd, 1H, Ar) | 187.42 (CHO), 150.85, 138.91, 136.68, 133.13, 123.87, 123.03 |

| 4-Bromo-2-nitrobenzaldehyde (B1297750) | CDCl₃ | 10.36 (s, 1H, CHO), 8.36 (d, 1H, Ar), 8.04 (dd, 1H, Ar), 7.89 (d, 1H, Ar) | 186.59 (CHO), 150.76, 138.20, 133.23, 131.70, 128.51, 127.52 |

Data sourced from a correction to a study on the bromination of deactivated aromatic compounds. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the characteristic functional groups present in a molecule. In this compound, the most prominent absorption bands would correspond to the aldehyde and nitro groups.

The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong absorption band in the region of 1700-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2850 and 2750 cm⁻¹.

The nitro (NO₂) group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch between 1335 and 1370 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally below 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Bromo-nitrobenzaldehydes

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O stretch | 1700 - 1715 (strong) |

| C-H stretch | ~2850 and ~2750 (weak to medium) | |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1560 (strong) |

| Symmetric stretch | 1335 - 1370 (strong) | |

| Aromatic Ring | C=C stretch | 1450 - 1600 (variable) |

| C-H stretch | >3000 (variable) | |

| Carbon-Bromine | C-Br stretch | <800 |

This table is based on general principles of IR spectroscopy and data for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of nitrobenzaldehyde isomers is characterized by distinct absorption bands corresponding to different electronic excitations.

For nitrobenzaldehydes, two primary types of transitions are observed: the n→π* and π→π* transitions. The n→π* transition, involving the promotion of a non-bonding electron from the oxygen atoms of the nitro or aldehyde group to an anti-bonding π* orbital, typically results in a weak absorption band at longer wavelengths. The more intense π→π* transitions arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system of the benzene ring and the nitro group. The presence of the bromine atom as a substituent can cause a bathochromic (red) shift in the absorption maxima.

Studies on nitrobenzaldehyde isomers show weak transitions around 350 nm, attributed to n→π* absorptions, and stronger absorptions around 250 nm, ascribed to π→π* excitations involving the nitro and benzene groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₄BrNO₃), the calculated monoisotopic mass is approximately 228.937 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under electron ionization would likely involve the loss of the aldehyde group (-CHO), the nitro group (-NO₂), or the bromine atom. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion [M-H]⁺, followed by the loss of carbon monoxide to give [M-H-CO]⁺. The presence of the nitro group can lead to fragments resulting from the loss of NO₂ or O.

X-ray Crystallography in Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

While a single-crystal X-ray structure of this compound has not been reported in the searched literature, studies on its isomer, 2-bromo-3-nitrobenzaldehyde (B1282389), and a related derivative, 3-bromo-2-hydroxybenzaldehyde, provide valuable insights into the expected crystal packing and molecular geometry. researchgate.netiucr.orgnih.gov

The crystal structure of 2-bromo-3-nitrobenzaldehyde reveals a monoclinic crystal system with the space group P2₁/c. iucr.org The analysis of this isomer shows the presence of intramolecular Br···O interactions, which can influence the conformation of the molecule. researchgate.net Intermolecular interactions, such as C-H···O and Br···O contacts, play a significant role in the formation of the crystal lattice, leading to the assembly of molecules into sheets. researchgate.net

Similarly, the crystal structure of 3-bromo-2-hydroxybenzaldehyde, which crystallizes in the monoclinic space group P2₁/c, is characterized by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. nih.gov The crystal packing is further stabilized by weak intermolecular C-H···Br interactions and π-stacking. nih.gov

Table 3: Crystallographic Data for a Closely Related Isomer and Derivative

| Compound Name | 2-Bromo-3-nitrobenzaldehyde | 3-Bromo-2-hydroxybenzaldehyde |

| Molecular Formula | C₇H₄BrNO₃ | C₇H₅BrO₂ |

| Molecular Weight | 230.02 | 201.02 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.1578 (8) | 7.0282 (3) |

| b (Å) | 6.3079 (5) | 14.9715 (7) |

| c (Å) | 15.0537 (11) | 6.8472 (3) |

| β (°) ** | 91.603 (8) | 108.907 (1) |

| Volume (ų) ** | 774.34 (11) | 681.61 (5) |

| Z | 4 | 4 |

Data for 2-Bromo-3-nitrobenzaldehyde sourced from the IUCr Journals. iucr.org Data for 3-Bromo-2-hydroxybenzaldehyde sourced from a publication in PMC. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

Intramolecular Interactions

In the solid state, the close proximity of the bromine, nitro, and aldehyde groups on the benzene ring often leads to significant intramolecular interactions. A key example is observed in the isomer 2-Bromo-3-nitrobenzaldehyde , where a close intramolecular contact exists between the bromine atom and an oxygen atom of the adjacent nitro group. nih.goviitb.ac.in The distance of this Br···O interaction is measured at 2.984 (2) Å. nih.goviitb.ac.inresearchgate.net This proximity suggests a stabilizing interaction that influences the conformation of the molecule, specifically causing the nitro group to be twisted significantly from the plane of the aromatic ring by 43.6 (4)°. nih.gov

Similarly, in derivatives such as 3-Bromo-2-hydroxybenzaldehyde , a strong intramolecular O—H⋯O hydrogen bond is a dominant feature. nih.govresearchgate.net This bond forms between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group, creating a stable six-membered ring. nih.gov The planarity enforced by this hydrogen bond is a common characteristic among salicylaldehyde (B1680747) derivatives. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing

The crystal lattice of this compound derivatives is constructed through a variety of intermolecular forces, including halogen bonds, hydrogen bonds, and π-π stacking interactions.

Halogen Bonding: The bromine atom in these structures can act as a halogen bond donor, interacting with electronegative atoms like oxygen. In the crystal structure of 2-Bromo-3-nitrobenzaldehyde , molecules form loosely associated dimers through weak intermolecular Br···O interactions involving the oxygen atoms of the nitro group, with a measured distance of 3.179 (3) Å. nih.goviitb.ac.inresearchgate.net This dimerization also results in a close intermolecular Br···Br contact of 3.8714 (6) Å. iitb.ac.inresearchgate.net

Studies on derivatives such as 4,4-dichloro-1,2-diazabutadienes derived from 3-nitrobenzaldehyde (B41214) also reveal significant halogen bonding. researchgate.net These include intermolecular C−Cl···O halogen bonds, with distances shorter than the sum of the van der Waals radii, as well as Br···π and Cl···π interactions. researchgate.net For instance, the C−Cl···O distances in these diazadiene derivatives range from 3.075 (4) Å to 3.256 (3) Å. researchgate.net In cocrystals of imines derived from 2-nitrobenzaldehyde (B1664092) and 4-haloanilines, halogen bonds are observed between iodine atoms on a donor molecule and the imine nitrogen, with C–I···N distances of approximately 2.97 Å. nih.gov

π-π Stacking: Aromatic rings in these compounds can engage in π-π stacking interactions. For 3-Bromo-2-hydroxybenzaldehyde , the crystal structure is partly directed by π-stacking between nearly parallel molecules, with a centroid–centroid distance of 3.752 (1) Å. nih.govresearchgate.net In nitro-substituted chalcone (B49325) derivatives, non-covalent π-π stacking interactions have been identified as major contributors to the crystal packing. mdpi.com

Pnictogen Bonding: In certain derivatives, such as imines from 2-nitrobenzaldehyde, the nitrogen of the nitro group can participate in pnictogen bonding. Short NO₂···NO₂ contacts have been observed, indicating attractive interactions between the nitro groups of neighboring molecules. nih.gov

The interplay of these diverse and often competing non-covalent interactions dictates the supramolecular architecture of these compounds. The specific nature and geometry of these interactions provide a detailed picture of the solid-state behavior of this compound and its related structures.

Interactive Data Tables

Table 1: Inter- and Intramolecular Interaction Distances in 2-Bromo-3-nitrobenzaldehyde

| Interaction Type | Atoms Involved | Distance (Å) | Reference |

| Intramolecular Contact | Br···O (nitro) | 2.984 (2) | nih.goviitb.ac.inresearchgate.net |

| Intermolecular Halogen Bond | Br···O (nitro) | 3.179 (3) | nih.goviitb.ac.inresearchgate.net |

| Intermolecular Contact | Br···Br | 3.8714 (6) | iitb.ac.inresearchgate.net |

Table 2: Intermolecular Interaction Data for Derivatives of Benzaldehyde (B42025)

| Derivative Compound | Interaction Type | Atoms Involved | Distance/Angle | Reference |

| 3-Bromo-2-hydroxybenzaldehyde | Intramolecular H-Bond | O—H···O | O···O: 2.6364 (16) Å, O—H···O: 154 (2)° | nih.gov |

| 3-Bromo-2-hydroxybenzaldehyde | π-Stacking | Ring Centroid···Ring Centroid | 3.752 (1) Å | nih.govresearchgate.net |

| 3-nitrobenzaldehyde-derived dichlorodiazadiene | Intermolecular Halogen Bond | C−Cl···O | 3.075 (4) - 3.256 (3) Å | researchgate.net |

| 2-nitrobenzylidene-4'-iodoaniline cocrystal | Intermolecular Halogen Bond | C–I···N (imine) | ~2.97 Å | nih.gov |

Computational and Theoretical Investigations of 3 Bromo 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-Bromo-2-nitrobenzaldehyde, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. acs.orgniscpr.res.in

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state.

The electron-withdrawing nature of the nitro (NO₂) and aldehyde (CHO) groups, combined with the bromo (Br) substituent, significantly influences the electron distribution across the benzene (B151609) ring. wiserpub.com DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attacks. The reactivity of this compound is largely dictated by the electrophilic character of the aldehyde's carbonyl carbon and the aromatic ring, which is activated by the nitro group.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzaldehydes Note: This table is illustrative, based on typical values for related nitrobenzaldehyde compounds, as specific data for this compound is not publicly available.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | ~ -7.0 to -8.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -3.0 to -4.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | ~ 4.0 to 6.0 D | Measures overall polarity of the molecule |

Vibrational analysis based on DFT calculations allows for the assignment of infrared (IR) and Raman spectral bands, providing a theoretical spectrum that can be compared with experimental data for structural confirmation. niscpr.res.in

Molecular Docking Studies and Ligand-Enzyme Interaction Analysis for Derivatives

While direct molecular docking studies on this compound are not extensively documented, research on its derivatives provides valuable insights into its potential as a scaffold for designing enzyme inhibitors. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govdergipark.org.tr

Derivatives of related nitro- and bromo-benzaldehydes have been investigated as inhibitors for various enzymes:

Aldose Reductase (AR): Benzaldehyde (B42025) derivatives have been studied as AR inhibitors, which are relevant for treating diabetic complications. Docking studies predict that these molecules can bind to the active site of AR, forming hydrogen bonds with key residues like TYR48 and HIS110, and hydrophobic interactions with residues such as TRP111. dergipark.org.trdergipark.org.tr

DNA Gyrase B: Benzimidazole (B57391) derivatives synthesized from 2-nitrobenzaldehyde (B1664092) have shown promise as inhibitors of E. coli DNA Gyrase B. uc.pt Docking simulations suggest that these compounds interact with essential residues like Asn46 and Asp73 within the enzyme's active site. uc.pt

Penicillin-Binding Protein 4 (PBP4): Disulfide derivatives synthesized from substituted benzaldehydes have been evaluated for their antibacterial properties through docking against PBP4. tandfonline.com These studies indicate a high binding affinity within the protein's active site, suggesting a potential mechanism for antibacterial action. tandfonline.com

SARS-CoV-2 Targets: Imidazo[1,2-a]pyrimidine derivatives, synthesized from 3-nitrobenzaldehyde (B41214), have been docked against the human angiotensin-converting enzyme 2 (ACE2) and the spike protein's receptor-binding domain (RBD) to assess their potential to block viral entry. nih.gov

These studies collectively demonstrate that the benzaldehyde scaffold, particularly when functionalized with nitro and halogen groups, can be used to design ligands that fit into specific enzyme pockets, forming crucial interactions like hydrogen bonds and pi-pi stacking. dergipark.org.trresearchgate.net

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses of Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule, providing a detailed picture of its bonding environment. uni-muenchen.de It translates the complex wave function into a simple Lewis structure representation of localized bonds and lone pairs. uni-muenchen.de

For this compound, NBO analysis can elucidate:

Hyperconjugative Interactions: It can quantify the stabilizing effects of electron delocalization, such as the interaction between filled bonding orbitals (donor) and empty anti-bonding orbitals (acceptor). These interactions are crucial for understanding the molecule's stability. elixirpublishers.com

Charge Transfer: NBO analysis reveals intramolecular charge transfer, for instance, from the benzene ring to the electron-withdrawing nitro and aldehyde groups. bohrium.com

Bonding Character: It provides details on the hybridization of atoms and the composition of bonding orbitals, such as the polar C-Br, C-N, and C=O bonds. uni-muenchen.de

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atomic properties and the nature of chemical bonds. AIM can be used to characterize intramolecular interactions, such as the potential for a weak hydrogen bond between the aldehyde proton and the oxygen of the ortho-nitro group, or close contacts involving the bromine atom. researchgate.net

Table 2: Key NBO and AIM Descriptors and Their Interpretation

| Analysis Type | Descriptor | Interpretation for this compound |

| NBO | Stabilization Energy (E(2)) | Quantifies the strength of donor-acceptor (hyperconjugative) interactions. |

| NBO | Natural Atomic Charges | Provides a more chemically intuitive picture of charge distribution than other methods. |

| AIM | Bond Critical Point (BCP) | The presence of a BCP between two atoms indicates a bonding interaction. |

| AIM | Electron Density (ρ) at BCP | The value of ρ correlates with the strength of the bond. |

Prediction of Thermodynamic Properties and Tautomeric Stability

Computational chemistry allows for the prediction of key thermodynamic properties. For isomers of nitrobenzaldehyde, methods like the Gaussian G4 composite method have been used to calculate gas-phase enthalpies of formation (ΔfH°). researchgate.net These calculations, combined with statistical mechanics, can also yield thermodynamic functions such as heat capacity and Gibbs free energy as a function of temperature. niscpr.res.inresearchgate.net

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms. For certain substituted benzaldehydes, the potential for tautomerism exists. For example, 2-formylphenylboronic acid, which is isoelectronic with 2-formylbenzoic acid, exhibits a chain-ring tautomeric equilibrium in solution. psu.edu While this compound itself is not expected to exhibit significant tautomerism under normal conditions, its derivatives, particularly Schiff bases, can exist in enol-imino and keto-enamine tautomeric forms. researchgate.net

Computational studies can predict the relative stability of these tautomers. By calculating the Gibbs free energy of each form in the gas phase and in different solvents, it is possible to determine the more stable tautomer and predict the equilibrium constant. researchgate.netresearchgate.net For example, in Schiff bases derived from hydroxybenzaldehydes, DFT calculations have shown that the enol form is often more stable in the gas phase, but the equilibrium can shift toward the keto form in polar solvents. researchgate.net

Quantum Chemical Studies on Reaction Pathways

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its synthesis and subsequent transformations.

A patented synthetic route involves a multi-step process starting from 1,3-dibromo-2-nitrobenzene (B169743), proceeding through substitution, decarboxylation, reduction, and finally oxidation to yield the target aldehyde. google.com Quantum chemistry could be used to model the transition states and reaction energy profiles for each of these steps, providing insights into reaction kinetics and helping to optimize conditions.

Furthermore, the reactivity of the functional groups in this compound makes it a versatile intermediate. wiserpub.com Key reactions include:

Reduction: The nitro group can be reduced to an amine, a crucial step in the synthesis of many heterocyclic compounds. wiserpub.comresearchgate.net

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, forming the basis for reactions like Schiff base formation. wiserpub.comresearchgate.net

Photochemical Reactions: Related nitrobenzyl compounds are known to undergo photochemical reactions. For instance, 2-nitrobenzaldehyde can photoisomerize to 2-nitrosobenzoic acid. psu.edu Quantum chemical studies can model the excited states (e.g., singlet and triplet states) and the reaction pathways, such as hydrogen or oxygen transfer, that occur upon photoexcitation. beilstein-journals.org

By mapping the potential energy surface for these reactions, computational studies can identify transition states, intermediates, and activation energies, offering a detailed understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Applications in Chemical and Biomedical Research Involving 3 Bromo 2 Nitrobenzaldehyde

Role as a Key Pharmaceutical Intermediate

3-Bromo-2-nitrobenzaldehyde has been identified as an important pharmaceutical intermediate, particularly in the synthesis of drugs targeting cardiovascular diseases and cancer. google.com Its structural framework is a crucial precursor for constructing more complex molecules that form the basis of various active pharmaceutical ingredients (APIs). The reactivity of the aldehyde and the influence of the electron-withdrawing nitro group, combined with the potential for the bromine atom to act as a leaving group, make it a versatile reagent in multi-step syntheses. google.com A notable synthesis route starts from the more accessible 1,3-dibromo-2-nitrobenzene (B169743), which is converted to this compound through a five-step process, highlighting its significance in obtaining targeted pharmaceutical precursors. google.com

Development of Biologically Active Compounds from this compound Derivatives

The functional groups of this compound allow for the straightforward synthesis of various derivatives, such as Schiff bases and hydrazones, which have been extensively studied for their biological activities. researchgate.netwiserpub.com These derivatives often exhibit a broad spectrum of pharmacological effects.

Antimicrobial and Antifungal Agents

Derivatives of substituted benzaldehydes are well-documented for their antimicrobial and antifungal properties. uomustansiriyah.edu.iqontosight.ai While direct studies on this compound are specific, research on closely related analogs provides strong evidence of its potential in this area. For instance, the isomeric compound 2-Bromo-3-nitrobenzaldehyde (B1282389) has demonstrated significant antimicrobial activity against various bacterial strains.

Research on other nitrobenzaldehyde derivatives further supports this potential. Schiff bases derived from 2-nitrobenzaldehyde (B1664092) have been shown to possess antibacterial and antifungal properties. wiserpub.com Hydrazone derivatives of 2-nitrobenzaldehyde also exhibit potent antifungal activity against various Candida species. nih.gov Similarly, studies on benzimidazole (B57391) derivatives condensed with p-bromo benzaldehyde (B42025) have shown good antibacterial and moderate antifungal activities. uomustansiriyah.edu.iq The presence of bromo and nitro groups on the benzaldehyde ring is often associated with enhanced biological activity. ontosight.aioatext.com

Table 1: Antimicrobial Activity of a Related Benzaldehyde Analog

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-3-nitrobenzaldehyde | Staphylococcus aureus | 32 µg/mL |

| 2-Bromo-3-nitrobenzaldehyde | Escherichia coli | 64 µg/mL |

| 2-Bromo-3-nitrobenzaldehyde | Pseudomonas aeruginosa | 128 µg/mL |

Data sourced from a study on 2-Bromo-3-nitrobenzaldehyde, a structural isomer of the subject compound.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and this compound serves as a valuable precursor for this purpose. google.com Its derivatives, particularly Schiff bases, are explored for their cytotoxic effects on cancer cell lines. researchgate.net The structural analog 2-Bromo-3-nitrobenzaldehyde has been shown in in vitro studies to possess anticancer properties against human cervical cancer (HeLa) and breast cancer (MCF-7) cells. Research indicates that such compounds can induce apoptosis (programmed cell death) in cancer cells. Similarly, Schiff bases derived from other substituted benzaldehydes, like 5-bromo-2-hydroxybenzaldehyde , have been investigated for their strong activity against different cancer cells. ijmcmed.org These findings highlight the potential of bromo- and nitro-substituted benzaldehydes as a promising scaffold for the design of new anticancer drugs.

Enzyme Inhibition Studies (e.g., Aldose Reductase Inhibitors)

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.gov Benzaldehyde derivatives have been evaluated as potential aldose reductase inhibitors. dergipark.org.trresearchgate.net For example, a study on various benzaldehydes identified 2-Bromobenzaldehyde as a more potent inhibitor of bovine kidney aldose reductase than the standard inhibitor sorbinil, with an IC50 value of 1.37 µM. dergipark.org.tr This suggests that the bromo-substituted benzaldehyde structure is a viable candidate for designing new and effective aldose reductase inhibitors. While direct studies on this compound for aldose reductase inhibition are not prominent, the activity of its analogs underscores a promising avenue for future research.

Table 2: Aldose Reductase Inhibitory Activity of a Related Benzaldehyde Derivative

| Compound | IC50 Value (µM) |

|---|---|

| 2-Bromobenzaldehyde | 1.37 |

| 4-Phenyl benzaldehyde | 0.23 |

| Sorbinil (Standard) | 3.42 |

Data sourced from a study on various benzaldehyde derivatives as bovine kidney aldose reductase inhibitors. dergipark.org.tr

Antitubercular Agents

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. mdpi.com Nitroaromatic compounds are a known class of molecules with antitubercular properties. nih.gov Hydrazone derivatives synthesized from 2-nitrobenzaldehyde have been reported to possess strong antitubercular properties. wiserpub.com Furthermore, various Schiff bases and thiocarbohydrazones derived from substituted aldehydes have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net Although specific research on the antitubercular activity of this compound derivatives is not widely published, the known efficacy of related nitro-containing compounds suggests that this is a viable and important area for future investigation. wiserpub.comnih.gov

Applications in Advanced Materials and Sensors

Beyond its biomedical applications, this compound and its analogs are utilized in the field of materials science. The aldehyde group readily reacts with primary amines to form Schiff bases, which can act as ligands in coordination chemistry. nih.gov These Schiff base ligands, when complexed with metal ions, can form materials with interesting properties, including applications as colorimetric sensors. The change in color upon binding with a specific metal ion allows for visual detection. Derivatives of related compounds like 2-nitrobenzaldehyde have been used to create fluorescent molecular sensors, demonstrating the utility of this chemical class in developing advanced analytical tools. wiserpub.com

Development of Fluorescent Molecular Sensors

While direct applications of this compound as a fluorescent sensor are not extensively documented, its structural analogues are instrumental in this field. The core principle involves leveraging the benzaldehyde moiety for creating larger conjugated systems that respond to specific analytes. Derivatives of 2-nitrobenzaldehyde have been used to develop new classes of fluorescent molecular sensors. wiserpub.com The fluorescence properties of these sensors can be tuned by altering the substituents on the benzene (B151609) ring, with the electron-withdrawing or -donating characteristics influencing the sensor's response. wiserpub.com

For instance, research on related compounds like 4-bromo-2-nitrobenzaldehyde (B1297750) has led to the creation of fluorescent probes for detecting metal ions such as Cu²⁺. mdpi.com In a typical design, the aldehyde group is reacted with a fluorophore containing a primary amine to form a Schiff base. The resulting molecule may exhibit a change in its fluorescence intensity or a shift in its emission wavelength upon binding to a target analyte. The nitro and bromo groups on the aromatic ring can modulate the electronic properties of the system, enhancing the sensitivity and selectivity of the sensor. Furthermore, sensor arrays based on carbon nanodots have been successfully used to discriminate between different benzaldehyde derivatives, showcasing the potential for creating advanced analytical systems based on this class of compounds. researchgate.net

Utility as Chelating Agents and Ligands in Coordination Chemistry

A significant application of this compound and its isomers is in coordination chemistry, primarily through their conversion into Schiff base ligands. nih.govfudutsinma.edu.ng The condensation reaction between the aldehyde group of the benzaldehyde derivative and a primary amine results in the formation of an imine or azomethine (-HC=N-) group. nanobioletters.com This Schiff base can then act as a ligand, coordinating with transition metal ions through the nitrogen atom of the imine and other donor atoms present in the molecule. nanobioletters.combohrium.com

These ligands are effective chelating agents, capable of forming stable, often five- or six-membered rings with a central metal ion. scispace.com The stability and structural flexibility of the resulting metal complexes make them subjects of considerable interest. nanobioletters.combohrium.com For example, Schiff bases derived from 2-nitrobenzaldehyde and various amines have been used to synthesize complexes with metals like iron(II), cobalt(II), nickel(II), and copper(II). fudutsinma.edu.ngnanobioletters.com The study of these complexes is crucial for understanding models of biologically important species and for applications in catalysis and materials science. nanobioletters.com

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Ligand | Metal Ions Complexed | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | 3-Bromo-4-methyl aniline (B41778) | 3-Bromo-4-methyl-N-(2-nitrobenzylidene)aniline | Co(II), Ni(II), Cu(II) | nanobioletters.com |

| 2-Nitrobenzaldehyde | o-Phenylenediamine (B120857) | Ligand derived from o-phenylenediamine and 2-nitrobenzaldehyde | Fe(II) | fudutsinma.edu.ng |

| p-Nitrobenzaldehyde | 2-(Aminomethyl)benzimidazole dihydrochloride | Ligand with l-histidine (B1673261) as a coligand | Not specified | scispace.com |

Incorporation into Polymer Chemistry Applications

The reactivity of this compound and its isomers makes them valuable in polymer chemistry. wiserpub.com These compounds can be used as monomers or as modifying agents to incorporate specific functionalities into polymer chains, thereby enhancing material performance. wiserpub.com The aldehyde group can participate in polymerization reactions, while the bromo and nitro groups offer sites for further chemical modification.

Research into related compounds, such as 2-bromo-3-nitrobenzaldehyde, has shown that their incorporation into polymer chains can impart desirable properties like increased thermal stability and improved mechanical strength. The use of these functionalized benzaldehydes allows for the synthesis of novel polymers with characteristics tailored for specific, high-performance applications. wiserpub.com The versatility of these building blocks extends to the creation of polymer-supported reagents, where the unique reactivity of the molecule is anchored to a solid support. fluorochem.co.uk

Significance in Industrial Organic Synthesis and Fine Chemicals Production